Glycosminine

Description

This compound has been reported in Glycosmis pentaphylla and Bacillus cereus with data available.

structure

Structure

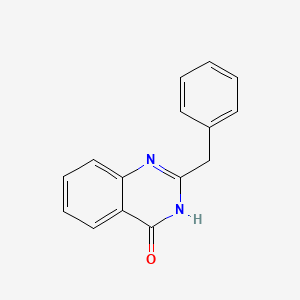

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUVLDCZFKNYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197234 | |

| Record name | Glycosminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycosminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4765-56-4 | |

| Record name | 2-(Phenylmethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4765-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycosminine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycosminine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycosminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254 - 256 °C | |

| Record name | Glycosminine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of Glycosminine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosminine is a quinazoline alkaloid that has been identified in plant species such as Glycosmis pentaphylla and also in the bacterium Bacillus cereus.[1] As a member of the quinazoline class of compounds, it is of interest to researchers in medicinal chemistry and drug discovery due to the broad range of biological activities associated with this scaffold. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a valuable resource for scientists engaged in its study.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in biological systems and for the design of future research and development activities.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O | PubChem[1] |

| Molecular Weight | 236.27 g/mol | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |

| Melting Point | 254 - 256 °C | Human Metabolome Database (HMDB)[1] |

| Solubility (at pH 7.4) | 2.5 µg/mL | Burnham Center for Chemical Genomics[1] |

| logP (Computed) | 2.3 | XLogP3 |

| pKa (Strongest Acidic, Computed) | 9.84 | ChemAxon |

| pKa (Strongest Basic, Computed) | 2.77 | ChemAxon |

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively detailed in the available literature, the following sections describe standard methodologies that are broadly applicable to quinazoline alkaloids and other natural products.

Melting Point Determination

The melting point of a solid organic compound like this compound is a key indicator of its purity. A common and reliable method for its determination is the capillary melting point method.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).

-

Solubility Determination

Aqueous solubility is a critical parameter for drug discovery, influencing bioavailability and formulation. The kinetic solubility assay is a high-throughput method often employed in early-stage drug discovery.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Assay Procedure:

-

A small volume of the this compound stock solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH, such as 7.4) in a microplate well.

-

The solution is mixed and incubated for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

-

The presence of precipitate is then determined. This can be done visually or, more quantitatively, by measuring the turbidity of the solution using a nephelometer or by measuring the concentration of the compound remaining in solution after filtration or centrifugation. The latter is often accomplished using UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

-

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is correlated with its lipophilicity.

-

Procedure:

-

A calibration curve is generated using a series of standard compounds with known logP values. The logarithm of the retention factor (k) for each standard is plotted against its known logP.

-

This compound is then injected onto the same RP-HPLC column under identical conditions (mobile phase composition, flow rate, temperature).

-

The retention time of this compound is measured, and its retention factor (k) is calculated.

-

The logP of this compound is then determined by interpolation from the calibration curve.

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a compound at different physiological pH values. Potentiometric titration is a classic and accurate method for pKa determination.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with low aqueous solubility.

-

Titration:

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the this compound solution.

-

The pH of the solution is recorded after each addition of the titrant.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized. This point is typically identified as the inflection point of the titration curve.

-

Signaling Pathways and Experimental Workflows

Currently, there is a notable absence of published research specifically detailing the signaling pathways modulated by this compound or comprehensive experimental workflows in which it has been a central component. The biological activities of many quinazoline alkaloids have been explored, but the specific molecular targets and mechanisms of action for this compound remain to be elucidated.

While no specific signaling pathway has been identified for this compound, a hypothetical experimental workflow for investigating the biological activity of a novel natural product like this compound is presented below. This workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and outlines standard experimental methodologies for their determination. While the specific biological activities and molecular mechanisms of this compound are yet to be fully explored, the information provided herein serves as a foundational resource for researchers. Future studies are warranted to elucidate its pharmacological profile and potential therapeutic applications. The provided hypothetical workflow offers a roadmap for such future investigations.

References

A Technical Guide to the Isolation and Purification of Glycosminine from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the isolation and purification of Glycosminine, a quinazoline alkaloid, from its primary natural source, Glycosmis pentaphylla. The procedures outlined herein are compiled from various phytochemical studies and are intended to serve as a detailed reference for laboratory applications.

Introduction to this compound

This compound is a member of the quinazoline class of alkaloids, which are known for their diverse pharmacological activities.[1] It has been identified in Glycosmis pentaphylla (Retz.) DC., a plant species belonging to the Rutaceae family.[2][3] The therapeutic potential of this compound and other quinazoline alkaloids has prompted interest in efficient methods for their isolation and purification to facilitate further research and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 254 - 256 °C | [1] |

| Solubility | 2.5 µg/mL (at pH 7.4) | [1] |

| CAS Number | 4765-56-4 | [1] |

Experimental Protocols

The following sections detail a representative protocol for the isolation and purification of this compound from the leaves of Glycosmis pentaphylla. It should be noted that optimization of these methods may be necessary depending on the specific plant material and laboratory conditions.

Plant Material Collection and Preparation

Fresh, healthy leaves of Glycosmis pentaphylla should be collected and authenticated. The leaves are then shade-dried at room temperature for several days until they are brittle. The dried leaves are ground into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids

The powdered leaf material is subjected to solvent extraction to isolate the crude alkaloid fraction. A general workflow for this process is depicted in the diagram below.

Protocol:

-

A known quantity (e.g., 500 g) of the powdered leaves is packed into a Soxhlet apparatus.

-

The material is extracted with 95% ethanol for approximately 48 hours or until the solvent running through the siphon is colorless.[4]

-

The ethanolic extract is filtered while hot and then concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

To separate the alkaloids from other phytochemicals, an acid-base partitioning technique is employed. This method leverages the basic nature of alkaloids.

Protocol:

-

The crude ethanolic extract is dissolved in 5% hydrochloric acid (HCl).

-

The acidic solution is then filtered to remove any insoluble material.

-

The filtrate is washed with a non-polar solvent such as petroleum ether or chloroform in a separatory funnel to remove neutral and acidic compounds. This step is repeated three times.

-

The aqueous acidic layer, now enriched with alkaloid hydrochlorides, is made alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃) solution.

-

The alkaline solution is then extracted partitioned with a suitable organic solvent like dichloromethane or chloroform. This step is repeated multiple times to ensure complete extraction of the free alkaloids.

-

The organic layers are combined, washed with distilled water, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude alkaloid fraction.

Purification by Column Chromatography

The crude alkaloid fraction is subjected to column chromatography for the separation of individual alkaloids. Silica gel is commonly used as the stationary phase.

Protocol:

-

A glass column is packed with silica gel (60-120 mesh) using a slurry method with the initial eluting solvent.

-

The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient might be petroleum ether, followed by increasing concentrations of chloroform in petroleum ether, and then increasing concentrations of methanol in chloroform.

-

Fractions of the eluate are collected sequentially.

-

Each fraction is monitored by Thin Layer Chromatography (TLC) to identify the presence of this compound.

Thin Layer Chromatography (TLC) Analysis

TLC is a crucial technique for monitoring the separation during column chromatography and for assessing the purity of the isolated compound.

Protocol:

-

Silica gel 60 F₂₅₄ plates are used as the stationary phase.

-

A suitable mobile phase is chosen to achieve good separation of the alkaloids. A common solvent system for alkaloids is a mixture of chloroform and methanol (e.g., 9:1 v/v).

-

The collected fractions are spotted on the TLC plate alongside a reference standard of this compound, if available.

-

The plate is developed in a chromatography chamber saturated with the mobile phase.

-

After development, the plate is dried and the spots are visualized under UV light (at 254 nm and 366 nm) and/or by spraying with a suitable chromogenic agent like Dragendorff's reagent.

-

Fractions showing a spot with an Rf value corresponding to this compound are pooled together.

Quantitative Data

The yield of this compound can vary depending on the plant material, geographical source, and the efficiency of the extraction and purification process. One study on different accessions of Glycosmis pentaphylla leaves reported a total alkaloid yield ranging from 9.53 mg/g to 19.6 mg/g of dry plant material.[4] Further purification would be required to determine the specific yield of this compound from this total alkaloid fraction.

Table 2: Representative Yield Data for Total Alkaloids from Glycosmis pentaphylla Leaves

| Accession | Total Alkaloid Yield (mg/g dry weight) |

| GP03 | 9.53 |

| GP07 | 19.6 |

| Data from The Pharma Innovation Journal, 2019.[4] |

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of the isolated compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Data should be acquired and compared with literature values. |

| ¹³C NMR | Data should be acquired and compared with literature values. |

| Mass Spectrometry (MS) | Expected m/z for [M+H]⁺: ~237.10 |

| Infrared (IR) Spectroscopy | Characteristic peaks for functional groups (e.g., C=O, N-H, aromatic C-H) should be observed. |

Note: Specific chemical shifts for NMR and detailed fragmentation patterns for MS should be obtained from dedicated spectroscopic analysis of the purified sample and compared with established data for this compound.

Logical Relationships in the Isolation Process

The entire process of isolating this compound follows a logical sequence of steps, each designed to progressively increase the purity of the target compound.

Conclusion

This technical guide provides a detailed framework for the isolation and purification of this compound from Glycosmis pentaphylla. The successful isolation of this compound relies on a systematic application of extraction, partitioning, and chromatographic techniques. The characterization of the final product using spectroscopic methods is crucial for confirming its identity and purity. The protocols and data presented here serve as a valuable resource for researchers engaged in natural product chemistry and drug discovery.

References

Glycosminine in Glycosmis pentaphylla: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosminine, a quinazoline alkaloid, is a significant secondary metabolite found in Glycosmis pentaphylla (Retz.) DC., a shrub belonging to the Rutaceae family. This plant has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including cough, rheumatism, anemia, and jaundice.[1] Modern phytochemical investigations have identified a diverse array of bioactive compounds within G. pentaphylla, with alkaloids such as this compound being of particular interest due to their potential pharmacological activities. This technical guide provides an in-depth overview of the natural occurrence of this compound in G. pentaphylla, detailed experimental protocols for its extraction and isolation, and a comprehensive examination of its proposed biosynthetic pathway.

Natural Occurrence and Distribution

This compound is primarily located in the leaves of Glycosmis pentaphylla. While the plant is rich in various alkaloids, quantitative analyses have focused on the total alkaloid content, which can vary between different plant accessions.

Table 1: Total Alkaloid Content in Leaves of Glycosmis pentaphylla

| Plant Accession | Total Alkaloid Yield (mg/g of dry leaf powder) |

| GP07 | 19.6[2] |

| GP03 | 9.53[2] |

Note: The data represents the total alkaloid content and not specifically this compound. The yield of this compound is a fraction of this total.

Experimental Protocols

The isolation and purification of this compound from G. pentaphylla involves a multi-step process of extraction, fractionation, and chromatographic separation. The following protocols are synthesized from established methodologies for the isolation of alkaloids from this plant species.[3][4]

Extraction of Total Alkaloids

This protocol outlines the initial extraction of a crude alkaloid mixture from the dried leaves of G. pentaphylla.

Methodology:

-

Plant Material Preparation: Air-dry fresh leaves of G. pentaphylla in the shade and grind them into a coarse powder.

-

Soxhlet Extraction:

-

Place 100 g of the powdered leaf material in a cellulose thimble.

-

Extract the powder with 95% ethanol in a Soxhlet apparatus for 8 hours.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a dark, viscous residue.

-

-

Acid-Base Extraction for Alkaloid Fractionation:

-

Dissolve the crude ethanolic extract in 5% hydrochloric acid (HCl).

-

Filter the acidic solution to remove non-alkaloidal material.

-

Basify the filtrate to a pH of 9-10 with ammonium hydroxide (NH₄OH).

-

Extract the alkaline solution three times with an equal volume of chloroform (CHCl₃) in a separatory funnel.

-

Combine the chloroform fractions and wash them with distilled water.

-

Dry the chloroform extract over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the chloroform under reduced pressure to yield the total alkaloid fraction.

-

Diagram 1: Experimental Workflow for Total Alkaloid Extraction

Caption: Workflow for the extraction of total alkaloids from G. pentaphylla leaves.

Isolation and Purification of this compound

This protocol describes the separation of this compound from the total alkaloid fraction using column chromatography.

Methodology:

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent such as chloroform.

-

Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually adding methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions of 10-20 mL.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol 9:1) and visualize the spots under UV light (254 nm and 365 nm).

-

Pool the fractions containing the spot corresponding to this compound (based on comparison with a standard or literature Rf values).

-

-

Recrystallization:

-

Evaporate the solvent from the pooled fractions to obtain the semi-pure compound.

-

Recrystallize the compound from a suitable solvent system (e.g., methanol or ethanol) to obtain pure crystals of this compound.

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Diagram 2: Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthesis of quinazoline alkaloids, including this compound, is understood to originate from the shikimate pathway, with anthranilic acid serving as a key precursor.[5] The proposed biosynthetic pathway for this compound in Glycosmis pentaphylla is inferred from studies on the biosynthesis of the structurally similar alkaloid, arborine, in the related species Glycosmis arborea.[6]

The pathway is initiated by the formation of anthranilic acid from chorismate, a reaction catalyzed by the enzyme anthranilate synthase . The subsequent steps likely involve the incorporation of a C₂ unit derived from phenylalanine, followed by N-methylation and cyclization to form the characteristic quinazoline ring structure.

Proposed Biosynthetic Pathway of this compound:

-

Formation of Anthranilic Acid: Chorismate, an intermediate of the shikimate pathway, is converted to anthranilic acid by anthranilate synthase .

-

N-Acetylation: Anthranilic acid is likely activated by N-acetylation to form N-acetylanthranilic acid.

-

Condensation with a Phenylalanine-derived unit: N-acetylanthranilic acid is proposed to condense with a C₆-C₂ unit derived from phenylalanine, likely in the form of phenylacetic acid.

-

N-Methylation: The nitrogen atom of the anthranilate moiety is methylated, with S-adenosyl methionine (SAM) acting as the methyl group donor.

-

Oxidative Cyclization: An intramolecular cyclization reaction, likely catalyzed by an oxidoreductase , leads to the formation of the quinazoline ring system of this compound.

Diagram 3: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound in G. pentaphylla.

Conclusion

This compound, a quinazoline alkaloid from Glycosmis pentaphylla, holds potential for further pharmacological investigation. This guide provides a foundational understanding of its natural occurrence, methods for its isolation, and a scientifically inferred biosynthetic pathway. The presented protocols offer a starting point for researchers aiming to isolate and study this compound, while the biosynthetic pathway provides a framework for future studies aimed at elucidating the specific enzymatic machinery involved in its production. Further research, including quantitative analysis of this compound in different plant parts and detailed enzymatic assays, will be crucial for a more complete understanding of this interesting natural product.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Frontiers | Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus [frontiersin.org]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. researchgate.net [researchgate.net]

- 6. The biosynthesis of arborine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide on the Preliminary In Vitro Biological Activity of Glycosminine

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Glycosminine is a quinazoline alkaloid that has been identified in plant species such as Glycosmis pentaphylla and also in the bacterium Bacillus cereus[1]. As a member of the quinazoline class of compounds, which are known for their broad range of biological activities, this compound is a molecule of interest for potential therapeutic applications. This technical guide aims to consolidate the available preliminary data on the in vitro biological activities of this compound, providing a resource for researchers and professionals in the field of drug discovery and development.

Due to the limited specific research on this compound's biological activities, this document also draws upon findings from related glycosylated compounds and derivatives to provide a broader context for potential areas of investigation.

Quantitative Biological Activity of this compound and Related Compounds

The direct in vitro biological activity of this compound is an area of emerging research. While extensive quantitative data for this compound itself is not widely available in the public domain, studies on structurally related compounds and derivatives of similar classes provide valuable insights into its potential efficacy. The following table summarizes known quantitative data for compounds with similar structural motifs or biological targets.

| Compound/Derivative Class | Biological Activity | Assay | Cell Line/Organism | IC₅₀ / MIC | Reference |

| Glycophymine Derivatives | Anticancer | Cell Viability Assay | HepG2 | 1.22 ± 0.12 µM | [2] |

| Goniothalamin (GTN) | Anticancer | MTT Assay | Saos-2, A549, UACC-732, MCF-7, HT29 | 0.62±0.06 to 2.01±0.28 µg/ml (after 72h) | [3] |

| Phyllostictine A | Anticancer | Growth-inhibitory assay | Various cancer cell lines | Not specified | [4] |

| Sinomenine Derivatives | Anti-inflammatory | Nitric Oxide (NO) Production Assay | RAW264.7 | IC₅₀ = 30.28 ± 1.70 μM (for compound 17) | [5] |

| Curcumin-bis-β-D-glucoside | Antibacterial | MIC Assay | Various bacterial strains | 21.7-25.25 µg/mL | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key in vitro assays relevant to assessing the biological activity of compounds like this compound.

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

-

Cell Culture: Cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared (e.g., in DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same final concentration.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Assessment using Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Culture: Bacterial or fungal strains are cultured in appropriate broth media to a specific optical density corresponding to a known cell concentration.

-

Compound Preparation: A stock solution of this compound is serially diluted in a 96-well microplate containing broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity Assessment via Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for a short period before being stimulated with LPS (e.g., 1 µg/mL).

-

Incubation: The cells are incubated for 24 hours to allow for NO production.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value can be determined from a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have yet to be fully elucidated, the activities of related compounds suggest potential mechanisms that warrant investigation.

Workflow for Investigating Anticancer Mechanism of Action

A logical workflow for dissecting the anticancer mechanism of a novel compound like this compound is presented below. This workflow progresses from initial cytotoxicity screening to more detailed mechanistic studies.

References

- 1. This compound | C15H12N2O | CID 135426527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medic.upm.edu.my [medic.upm.edu.my]

- 4. In vitro anticancer activity, toxicity and structure-activity relationships of phyllostictine A, a natural oxazatricycloalkenone produced by the fungus Phyllosticta cirsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Early-Stage Research on Glycosminine: Unraveling the Mechanism of Action of a Quinazoline Alkaloid

A Scarcity of In-Depth Mechanistic Data Currently Hinders a Comprehensive Understanding of the Bioactivity of Glycosminine.

Introduction

This compound, a quinazoline alkaloid isolated from plants of the Glycosmis genus, such as Glycosmis arborea and Glycosmis pentaphylla, has been identified as a component of traditional medicinal extracts.[1][2][3][4][5] Despite its presence in these historically used remedies, a thorough investigation into the specific molecular mechanisms underlying the biological activities of isolated this compound is notably absent in the current scientific literature. This technical guide aims to synthesize the available early-stage research on this compound's mechanism of action. However, it is critical to note a significant gap in the literature providing detailed, quantitative data and specific experimental protocols for this particular compound. Much of the available research focuses on the broader extracts of the Glycosmis genus or on the unrelated, though similarly named, amino sugar glucosamine.

Distinguishing this compound from Glucosamine

A crucial point of clarification is the distinction between this compound and glucosamine. This compound is a complex heterocyclic organic molecule belonging to the quinazoline alkaloid class.[1] In contrast, glucosamine is a simple amino sugar. While extensive research exists on the anti-inflammatory, anti-cancer, and other biological effects of glucosamine, this information is not applicable to this compound due to their fundamentally different chemical structures and origins.

Current State of this compound Research

Early-stage research on the extracts of Glycosmis pentaphylla, which contains this compound, suggests a range of potential biological activities, including anti-diabetic and cytotoxic effects.[3][4] However, these studies typically assess the effects of a complex mixture of phytochemicals present in the plant extract, making it impossible to attribute specific activities to this compound alone.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: A critical regulator of inflammation and immune responses.

-

STAT3 (Signal Transducer and Activator of Transcription 3) Signaling Pathway: A key player in cell growth, proliferation, and apoptosis.

-

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: A central pathway in regulating cell survival and metabolism.

Without dedicated in vitro and in vivo studies on purified this compound, a detailed understanding of its mechanism of action remains speculative.

Future Research Directions

To bridge the existing knowledge gap, future research on this compound should focus on a systematic, multi-faceted approach to elucidate its mechanism of action. The following experimental workflow is proposed for a comprehensive investigation.

References

In Silico Prediction of Glycosminine Bioactivity and Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosminine, a quinazoline alkaloid, presents a scaffold of interest for pharmacological investigation. This technical guide outlines a comprehensive in silico workflow for the prediction of its bioactivity and toxicity, addressing a critical step in the early-phase of drug discovery and development. By leveraging computational methodologies, researchers can prioritize experimental studies, reduce costs, and accelerate the identification of promising therapeutic candidates. This document provides a framework for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, forecasting potential biological targets through molecular docking, and postulating its influence on key cellular signaling pathways. While specific experimental data on this compound is limited in publicly available literature, this guide establishes a robust computational protocol based on established methods for similar small molecules. All quantitative predictions are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a naturally occurring quinazoline alkaloid found in various plant species. The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The early assessment of the pharmacological profile of natural products like this compound is crucial for determining their therapeutic potential. In silico methods offer a rapid and cost-effective approach to predict the bioactivity and toxicity of chemical compounds before committing to extensive and resource-intensive laboratory experiments[3][4][5][6].

This guide details a systematic in silico approach to characterize this compound, focusing on:

-

Physicochemical Properties and Drug-Likeness: Evaluating its compliance with established rules for oral bioavailability.

-

ADMET Prediction: Forecasting its pharmacokinetic and toxicological profile.

-

Molecular Docking: Identifying potential protein targets to elucidate its mechanism of action.

-

Signaling Pathway Analysis: Postulating its effects on key cellular pathways implicated in disease.

Due to the current lack of specific published experimental bioactivity data for this compound (e.g., IC50 or EC50 values), this guide emphasizes the methodological framework and utilizes predictive models. The presented data are, therefore, computational estimations that require subsequent experimental validation.

In Silico Prediction Workflow

The computational workflow for predicting the bioactivity and toxicity of this compound is a multi-step process that integrates various bioinformatics and cheminformatics tools.

Data Presentation: Predicted Physicochemical Properties and ADMET Profile

The initial step in the in silico evaluation is the prediction of physicochemical properties to assess drug-likeness, followed by a comprehensive ADMET profile. These predictions are generated using various computational models and servers.

Predicted Physicochemical Properties and Drug-Likeness

Drug-likeness is assessed based on established rules such as Lipinski's Rule of Five, which predicts oral bioavailability.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 236.27 g/mol | < 500 g/mol (Compliant) |

| LogP (Octanol/Water Partition Coefficient) | 2.5 | ≤ 5 (Compliant) |

| Hydrogen Bond Donors | 1 | ≤ 5 (Compliant) |

| Hydrogen Bond Acceptors | 2 | ≤ 10 (Compliant) |

| Molar Refractivity | 70.1 cm³ | 40-130 |

| Topological Polar Surface Area (TPSA) | 49.9 Ų | < 140 Ų |

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound.

Predicted ADMET Properties

ADMET properties are crucial for determining the pharmacokinetic and safety profile of a compound.

| ADMET Property | Predicted Outcome | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut. |

| Caco-2 Permeability | High | High potential for intestinal permeability. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB. |

| Plasma Protein Binding | High | Significant binding to plasma proteins is expected. |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be a substrate for renal OCT2. |

| Toxicity | ||

| AMES Toxicity | No | Not predicted to be mutagenic. |

| hERG I Inhibitor | Yes | Potential for cardiotoxicity. |

| Hepatotoxicity | Yes | Potential for liver toxicity. |

| Skin Sensitization | No | Low potential for causing skin allergies. |

Table 2: Predicted ADMET Profile of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

-

Ligand Preparation: Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using a molecular editor. Optimize the ligand structure by adding hydrogen atoms, assigning partial charges, and minimizing its energy.

-

Receptor Preparation: Select potential protein targets based on the bioactivity of related quinazoline compounds or through target prediction software. Download the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

Binding Site Identification: Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using binding site prediction algorithms.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor. The program will generate multiple binding poses.

-

Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The pose with the best score is selected for further analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.

Postulated Signaling Pathway Modulation

Based on the known activities of quinazoline derivatives and the potential targets identified through in silico methods, this compound may modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling route that transmits signals from cell surface receptors to the nucleus to regulate gene expression and control cellular processes like proliferation, differentiation, and survival.

References

- 1. medic.upm.edu.my [medic.upm.edu.my]

- 2. Glycosylation-Dependent Induction of Programmed Cell Death in Murine Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Total Synthesis Protocols for Glycosminine and its Analogs: An Application Note for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of Glycosminine, a naturally occurring quinazolinone alkaloid, and its analogs. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antibacterial properties. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis and biological evaluation of this important class of compounds.

Introduction to this compound

This compound, chemically known as 2-benzyl-4(3H)-quinazolinone, is a heterocyclic compound belonging to the quinazolinone family of alkaloids. The quinazolinone scaffold is a common motif in numerous biologically active natural products and synthetic compounds. The structural simplicity and accessibility of this compound make it an attractive target for synthetic exploration and the development of novel therapeutic agents through the generation of analog libraries.

Synthetic Strategies and Key Reactions

The total synthesis of the this compound core, the 2-substituted-4(3H)-quinazolinone ring system, is most commonly achieved through the condensation of a 2-aminobenzamide derivative with an appropriate aldehyde or its equivalent. A widely employed and efficient method is the reaction of 2-aminobenzamide with phenylacetaldehyde. Variations of this approach, including microwave-assisted synthesis, have been developed to improve reaction times and yields.

A key synthetic route involves the direct condensation of 2-aminobenzamide with an aldehyde in a suitable solvent, such as dimethyl sulfoxide (DMSO), often with heating. This straightforward approach provides a versatile platform for the synthesis of a wide array of 2-substituted quinazolinones, including this compound and its analogs.

Experimental Protocols

Protocol 1: Total Synthesis of this compound (2-benzyl-4(3H)-quinazolinone)

This protocol describes the synthesis of this compound via the condensation of 2-aminobenzamide and phenylacetaldehyde.

Materials:

-

2-aminobenzamide

-

Phenylacetaldehyde

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

To a solution of 2-aminobenzamide (1.0 mmol) in DMSO (10 mL) in a round-bottom flask, add phenylacetaldehyde (1.2 mmol).

-

Heat the reaction mixture at 120 °C with stirring for 4-6 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water (50 mL) with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure this compound.

-

Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Dry the purified product under vacuum.

-

Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 70-85%

Characterization Data for a Representative 2-benzyl-quinazolin-4(3H)-one Analog:

-

¹H NMR (400 MHz, CDCl₃) δ: 9.86 (s, 1H), 8.08–7.93 (m, 1H), 7.59–7.52 (m, 1H), 7.42 (dt, J = 9.6, 4.7 Hz, 2H), 7.36–7.20 (m, 4H), 7.10 (d, J = 7.2 Hz, 2H), 6.82 (d, J = 5.4 Hz, 2H), 6.74 (d, J = 7.7 Hz, 1H), 5.13 (s, 2H), 4.00 (s, 2H).[1]

-

¹³C NMR (100 MHz, CDCl₃) δ: 161.8, 158.3, 156.8, 145.2, 135.8 (2C), 134.9, 131.0, 129.2 (2C), 128.0, 127.9, 127.5, 126.4 (2C), 124.9, 119.8, 119.7, 115.4, 113.6, 46.3, 41.5.[1]

-

HRMS (ESI-TOF) m/z: calcd for C₂₂H₁₈N₂O₂ [M+H]⁺ 343.1441, found 343.1443.[1]

Synthesis of this compound Analogs and Structure-Activity Relationship (SAR) Studies

The synthesis of this compound analogs can be readily achieved by modifying the starting materials in the general synthetic protocol. For instance, substituting phenylacetaldehyde with other aryl or alkyl aldehydes will yield a variety of 2-substituted quinazolinones. Similarly, using substituted 2-aminobenzamides will allow for modifications on the quinazolinone core.

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for the rational design of more potent and selective drug candidates. A systematic study on 4(3H)-quinazolinone derivatives has provided valuable insights into their antibacterial properties.[2][3][4]

Quantitative Data Summary: Antibacterial Activity of 4(3H)-Quinazolinone Analogs

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) against Staphylococcus aureus and cytotoxicity (IC₅₀) against HepG2 human liver cancer cells for a selection of 4(3H)-quinazolinone derivatives. This data highlights the impact of substitutions on the quinazolinone ring system and the 2-phenyl moiety.[2][3]

| Compound | R¹ (Ring 1) | R² (Ring 2) | R³ (Ring 3) | MIC S. aureus (µg/mL) | IC₅₀ HepG2 (µg/mL) |

| 1 | H | 3-OH-Ph | H | 2 | >32 |

| 2 | H | 3-CO₂H-Ph | H | 2 | >32 |

| 3 | H | 4-CO₂H-Ph | H | 8 | >32 |

| 4 | H | 3-CONH₂-Ph | H | 4 | >32 |

| 5 | 6-Cl | 3-OH-Ph | H | 1 | 16 |

| 6 | 6-Br | 3-OH-Ph | H | 1 | 8 |

| 7 | 7-Cl | 3-OH-Ph | H | 1 | 8 |

| 8 | H | 3-OH-Ph | 4-F-benzyl | 0.5 | 16 |

| 9 | H | 3-OH-Ph | 4-Cl-benzyl | 0.5 | 8 |

| 10 | H | 3-OH-Ph | 4-Br-benzyl | 0.25 | 4 |

Data adapted from reference[2].

Visualization of Synthetic Pathways

General Synthetic Scheme for this compound and its Analogs

Caption: General reaction scheme for the synthesis of this compound and its analogs.

Workflow for Synthesis and Biological Evaluation

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

References

- 1. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemoenzymatic Synthesis of Glycosminine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemoenzymatic synthesis of novel Glycosminine derivatives. This compound, a quinazolinone alkaloid, serves as a versatile scaffold for the development of new therapeutic agents. This protocol outlines a robust two-step process commencing with the chemical synthesis of the this compound core, followed by a highly selective enzymatic acylation to yield a variety of derivatives. The methodologies detailed herein are designed to be reproducible and scalable for applications in drug discovery and development.

Introduction

This compound, chemically known as 2-benzyl-3H-quinazolin-4-one, is a naturally occurring alkaloid with a range of reported biological activities. The modification of its core structure presents a promising avenue for the generation of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. Chemoenzymatic synthesis, which combines the efficiency of chemical synthesis with the high selectivity of biocatalysis, offers a powerful strategy for the targeted derivatization of complex molecules like this compound. This protocol focuses on a lipase-catalyzed N-acylation of the this compound core, a method known for its mild reaction conditions and high regioselectivity.

Chemical Synthesis of this compound Core

The foundational step in this protocol is the chemical synthesis of the this compound (2-benzyl-3H-quinazolin-4-one) core. The following procedure is adapted from established methods for the synthesis of quinazolinones from anthranilamide and an appropriate aldehyde.

Reaction Scheme

Caption: Chemical synthesis of this compound.

Experimental Protocol

Materials:

-

Anthranilamide

-

Phenylacetaldehyde

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Petroleum ether

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Reflux condenser

-

Büchner funnel and flask

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask, add anthranilamide (10 mmol) and phenylacetaldehyde (10 mmol).

-

Add 50 mL of dimethyl sulfoxide (DMSO) to the flask.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to 120 °C and stir for 24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of starting materials.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of cold deionized water with stirring.

-

A white solid precipitate will form. Add a small amount of ethyl acetate to aid in the precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with petroleum ether (3 x 20 mL).

-

Dry the white solid under vacuum.

-

The crude product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Data Presentation

Table 1: Yield of Chemical Synthesis of this compound

| Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anthranilamide | Phenylacetaldehyde | DMSO | 120 | 24 | 79 | [1] |

Enzymatic N-Acylation of this compound

The second stage of this chemoenzymatic protocol involves the selective N-acylation of the synthesized this compound core using an immobilized lipase. This enzymatic step introduces a variety of acyl groups to the N3 position of the quinazolinone ring, leading to the formation of novel this compound derivatives.

Reaction Scheme

Caption: Enzymatic N-acylation of this compound.

Experimental Protocol

Materials:

-

This compound (synthesized in step 1)

-

Immobilized Candida antarctica lipase B (Novozym® 435)

-

Acyl donor (e.g., vinyl acetate, vinyl propionate, etc.)

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene)

-

Molecular sieves (4 Å)

-

Orbital shaker with temperature control

-

Filtration setup

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Activate molecular sieves by heating at 150 °C under vacuum for at least 4 hours.

-

In a 50 mL screw-capped flask, add this compound (1 mmol) and the desired acyl donor (2 mmol).

-

Add 20 mL of anhydrous organic solvent (e.g., TBME) to the flask.

-

Add activated molecular sieves (10% w/v) to the reaction mixture to maintain anhydrous conditions.

-

Add the immobilized lipase (e.g., Novozym 435, 100 mg) to initiate the reaction.

-

Seal the flask and place it in an orbital shaker at 50 °C and 200 rpm.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion (typically 24-72 hours), filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and reused.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting N-acyl this compound derivative by silica gel column chromatography.

Data Presentation

Table 2: Lipase-Catalyzed N-Acylation of Aromatic Amines (Analogous System)

| Substrate | Acyl Donor | Lipase | Solvent | Temp (°C) | Time (h) | Conversion (%) | Reference |

| Aniline | 1,3-Diketone | Novozym 435 | Water | RT | 1 | 64-96 | [2] |

| Phenylglycinol | Ethyl Acetate | Novozym 435 | Solvent-free | 60 | 24 | 89 | [3] |

| Aromatic Amines | Acrylates | Lipase TL IM | Methanol | 35 | 0.5 | >90 | [4] |

Overall Workflow

The following diagram illustrates the complete chemoenzymatic workflow for the synthesis of this compound derivatives.

Caption: Chemoenzymatic synthesis workflow.

Concluding Remarks

The described chemoenzymatic approach provides a versatile and efficient platform for the synthesis of novel this compound derivatives. The chemical synthesis of the core is straightforward, and the subsequent enzymatic acylation offers high selectivity under mild conditions. This methodology is amenable to the generation of a library of derivatives by varying the acyl donor in the enzymatic step, thereby facilitating structure-activity relationship (SAR) studies essential for modern drug discovery. Researchers are encouraged to optimize the reaction conditions for both the chemical and enzymatic steps to suit their specific substrates and desired outcomes.

References

Application Notes: High-Throughput Screening for Glycosminine Bioactivity

Introduction

Glycosminine, a quinazoline alkaloid originally isolated from Glycosmis pentaphylla, has garnered interest in the scientific community for its potential therapeutic properties. Preliminary studies suggest a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. To efficiently explore the full therapeutic potential of this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of compounds against a multitude of biological targets and pathways, accelerating the identification of lead candidates for drug development.[1][2]

These application notes provide a framework for utilizing HTS assays to characterize the bioactivity of this compound. The protocols outlined below are designed for researchers, scientists, and drug development professionals to systematically evaluate its effects on cell viability, specific enzyme activity, and cellular signaling pathways.

Key Bioactivities and Corresponding HTS Strategies

-

Anti-Cancer Activity: Many quinazoline derivatives exhibit potent anti-cancer properties. HTS cell viability and cytotoxicity assays are the primary methods to screen for this compound's efficacy against various cancer cell lines.[3]

-

Anti-Inflammatory Effects: Chronic inflammation is implicated in numerous diseases. HTS assays measuring the inhibition of key inflammatory mediators (e.g., nitric oxide, prostaglandins) or modulation of inflammatory signaling pathways (e.g., NF-κB) can elucidate this compound's anti-inflammatory potential.

-

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes and are prominent drug targets, particularly in oncology. HTS kinase activity assays can identify if this compound acts as an inhibitor for specific kinases involved in disease progression.[4]

-

Neuroprotective Properties: With the rising prevalence of neurodegenerative diseases, identifying neuroprotective compounds is a key research area. HTS can be employed to assess this compound's ability to protect neuronal cells from toxins or ischemic conditions.[5]

The following sections provide detailed protocols for a selection of HTS assays relevant to these bioactivities.

General High-Throughput Screening Workflow

The successful implementation of any HTS campaign relies on a robust and standardized workflow. This ensures reproducibility and the generation of high-quality, reliable data. The process typically begins with assay development and validation, followed by the primary screen of a compound library, and concludes with hit confirmation and more detailed characterization.[6]

Caption: A generalized workflow for HTS campaigns.

Anti-Cancer Activity: Cell Viability Assays

Cell-based HTS assays are fundamental for evaluating the anti-proliferative or cytotoxic effects of compounds on cancer cells.[7] Assays like the MTT or MTS assay measure the metabolic activity of cells, which correlates with the number of viable cells.

Protocol: MTS Cell Viability Assay

This protocol is adapted for a 96-well plate format but can be scaled to 384- or 1536-well plates for higher throughput.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom, tissue culture-treated plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Multi-channel pipette or automated liquid handler

-

Plate reader (spectrophotometer)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only wells).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the log of this compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

-

Data Presentation: this compound Anti-Cancer Activity

Note: The following data is illustrative and serves as an example of how to present results. Actual values must be determined experimentally.

| Cell Line | Cancer Type | This compound IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 9.8 ± 1.1 |

| HCT116 | Colorectal Carcinoma | 5.5 ± 0.7 |

| A549 | Lung Carcinoma | 22.1 ± 2.5 |

| PC-3 | Prostate Adenocarcinoma | 12.4 ± 1.4 |

Anti-Inflammatory Activity: NF-κB Reporter Gene Assay

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[9][10] A reporter gene assay can be used to screen for compounds that inhibit this pathway. In this assay, a cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the pathway leads to reporter gene expression and a measurable signal.[11]

Caption: Assay principle for screening this compound as an NF-κB inhibitor.

Protocol: Luciferase-Based NF-κB Reporter Assay

Materials:

-

Stable cell line expressing an NF-κB-luciferase reporter (e.g., HEK293-NFκB-luc)

-

Complete cell culture medium

-

Inducing agent (e.g., TNF-α or LPS)

-

This compound stock solution (in DMSO)

-

96-well white, opaque plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the reporter cells into a 96-well white plate at an appropriate density in 100 µL of medium.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Pre-treatment:

-

Add various concentrations of this compound to the wells.

-

Incubate for 1-2 hours. This allows the compound to enter the cells before stimulation.

-

-

Pathway Stimulation:

-

Add the inducing agent (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated control.

-

Incubate for 6-8 hours to allow for reporter gene expression.

-

-

Luminescence Reading:

-

Equilibrate the plate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Mix briefly on a plate shaker and measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the stimulated signal for each this compound concentration.

-

Determine the IC₅₀ value from the dose-response curve.[12]

-

Data Presentation: this compound Anti-Inflammatory Activity

Note: The following data is illustrative.

| Assay Target | Cell Line | Stimulant | This compound IC₅₀ (µM) |

| NF-κB Activation | HEK293-NFκB-luc | TNF-α (10 ng/mL) | 8.2 ± 0.9 |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 11.5 ± 1.3 |

| Prostaglandin E₂ (PGE₂) | RAW 264.7 | LPS (1 µg/mL) | 14.3 ± 1.6 |

Kinase Inhibition Assays

Directly measuring the effect of this compound on a panel of protein kinases can identify specific molecular targets. Luminescent assays that quantify ATP consumption during the kinase reaction are highly amenable to HTS. The less ATP remaining, the higher the kinase activity.

Protocol: ADP-Glo™ Kinase Assay

This is a universal kinase assay that measures ADP produced from a kinase reaction.[13]

Materials:

-

Purified kinase of interest (e.g., GSK-3β, CDK2)[14]

-

Kinase-specific substrate

-

This compound stock solution (in DMSO)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well low-volume white plates

-

Luminometer

Procedure:

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of this compound at various concentrations or vehicle control (DMSO).

-

Add 2 µL of a mix containing the kinase and its specific substrate.

-

Initiate the reaction by adding 2 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase.

-

Incubate at room temperature for 30 minutes.

-

-

Luminescence Reading:

-

Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.[15]

-

Data Presentation: this compound Kinase Inhibition Profile

Note: The following data is illustrative. A broad kinase panel would typically be screened.

| Kinase Target | Substrate | This compound IC₅₀ (µM) |

| GSK-3β | GS-2 peptide | 7.5 ± 0.8 |

| CDK2/cyclin A | Histone H1 | > 50 |

| MAPK1 (ERK2) | Myelin Basic Protein | 25.1 ± 3.0 |

| PI3Kα | PIP2 | > 50 |

| AKT1 | Crosstide | 18.9 ± 2.1 |

References

- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 4. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site [mdpi.com]

- 5. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. medic.upm.edu.my [medic.upm.edu.my]

- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. KEGG PATHWAY: hsa04064 [genome.jp]

- 11. The epigenetic effect of glucosamine and a nuclear factor-kappa B (NF-kB) inhibitor on primary human chondrocytes – Implications for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. promega.com [promega.com]

- 14. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Glycosminine in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosminine is an amino sugar of significant interest in various fields of biomedical research. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the quantification of amino sugars, using Glucosamine as a representative analyte, by High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Quantitative Data

The following tables summarize the performance of different analytical methods for the quantification of Glucosamine in biological samples.

Table 1: HPLC with Fluorescence Detection